molecular formula C17H10ClN3OS B2647857 2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide CAS No. 313366-24-4

2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide

Cat. No.: B2647857
CAS No.: 313366-24-4
M. Wt: 339.8
InChI Key: MQONJXAKXKAXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The compound may also disrupt the biosynthesis of essential bacterial lipids, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-(4-bromophenyl)thiazol-2-yl)benzamide
  • 2-chloro-N-(4-(4-methylphenyl)thiazol-2-yl)benzamide
  • 2-chloro-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Uniqueness

2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is unique due to the presence of the cyanophenyl group, which enhances its biological activity and specificity. This compound has shown promising results in inhibiting the growth of certain cancer cell lines and bacterial strains, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3OS/c18-14-4-2-1-3-13(14)16(22)21-17-20-15(10-23-17)12-7-5-11(9-19)6-8-12/h1-8,10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQONJXAKXKAXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.